2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety, which is further substituted with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring, followed by the formation of the piperidine ring, and finally, the attachment of the pyrimidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis often requires stringent control of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The triazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethyl-4H-1,2,4-triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties.
Piperidine derivatives: Compounds with a piperidine ring, which may have comparable biological activities.
Pyrimidine derivatives: Molecules containing a pyrimidine ring, often used in medicinal chemistry.
Uniqueness
2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets.
Properties
IUPAC Name |
2-[[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-12-18-19-14(20(12)2)10-21-8-3-5-13(9-21)11-22-15-16-6-4-7-17-15/h4,6-7,13H,3,5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHAPECERGLRPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCCC(C2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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